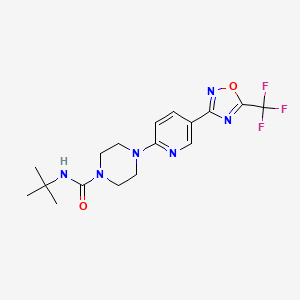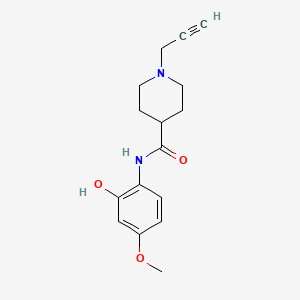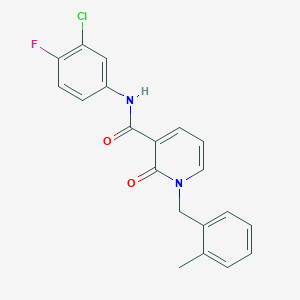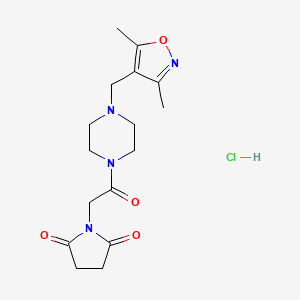
(2S)-3,4,4-Trimethylpentan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3,4,4-Trimethylpentan-2-amine, also known as Pseudoephedrine, is a chemical compound that belongs to the class of sympathomimetic agents. It is widely used as a decongestant and bronchodilator in the treatment of respiratory disorders such as nasal congestion, sinusitis, and asthma. Pseudoephedrine has also been used in the synthesis of illicit drugs such as methamphetamine, which has led to its regulation and control in many countries.
Mecanismo De Acción
(2S)-3,4,4-Trimethylpentan-2-amineine acts by stimulating the sympathetic nervous system, leading to the release of norepinephrine and epinephrine. This results in vasoconstriction of the blood vessels in the nasal mucosa, reducing swelling and congestion. (2S)-3,4,4-Trimethylpentan-2-amineine also relaxes the smooth muscles in the bronchi, leading to bronchodilation and improved airflow.
Biochemical and Physiological Effects:
(2S)-3,4,4-Trimethylpentan-2-amineine has been shown to increase heart rate and blood pressure, which can be a concern in patients with cardiovascular disease. It can also cause central nervous system stimulation, leading to insomnia and anxiety. (2S)-3,4,4-Trimethylpentan-2-amineine has a short half-life and is rapidly eliminated from the body, which reduces the risk of accumulation and toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-3,4,4-Trimethylpentan-2-amineine is widely available and relatively inexpensive, making it a convenient choice for laboratory experiments. However, its use is tightly regulated due to its potential for abuse and diversion. Researchers must obtain appropriate licenses and follow strict protocols for handling and disposal of the compound.
Direcciones Futuras
There are several areas of research that could benefit from further investigation of pseudoephedrine. These include:
1. Development of novel formulations for improved delivery and efficacy in the treatment of respiratory disorders.
2. Investigation of the role of pseudoephedrine in the treatment of ADHD and other neuropsychiatric disorders.
3. Study of the potential interactions between pseudoephedrine and other medications, particularly those used in the treatment of cardiovascular disease.
4. Investigation of the pharmacokinetics and pharmacodynamics of pseudoephedrine in different patient populations, including children and the elderly.
In conclusion, (2S)-3,4,4-Trimethylpentan-2-amine or (2S)-3,4,4-Trimethylpentan-2-amineine is a widely used decongestant and bronchodilator with potential applications in the treatment of ADHD and other neuropsychiatric disorders. Its mechanism of action involves stimulation of the sympathetic nervous system, leading to vasoconstriction and bronchodilation. While it has advantages in laboratory experiments, its use is tightly regulated due to its potential for abuse and diversion. Further research is needed to explore its potential therapeutic applications and interactions with other medications.
Métodos De Síntesis
(2S)-3,4,4-Trimethylpentan-2-amineine can be synthesized from ephedrine, which is a natural product obtained from the plant Ephedra sinica. The synthesis involves the reduction of ephedrine using a reducing agent such as hydrogen gas or sodium borohydride. The resulting product is then purified and crystallized to obtain pure pseudoephedrine.
Aplicaciones Científicas De Investigación
(2S)-3,4,4-Trimethylpentan-2-amineine has been extensively studied for its pharmacological properties and therapeutic applications. It has been shown to have both alpha-adrenergic and beta-adrenergic effects, which contribute to its bronchodilator and decongestant properties. (2S)-3,4,4-Trimethylpentan-2-amineine has also been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and as an adjunct to antidepressant therapy.
Propiedades
IUPAC Name |
(2S)-3,4,4-trimethylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-6(7(2)9)8(3,4)5/h6-7H,9H2,1-5H3/t6?,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMHKKIBHAHADB-MLWJPKLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3,4,4-Trimethylpentan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide](/img/no-structure.png)
![Tert-butyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2471294.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2471295.png)

![4-Methoxy-5-methylthieno[2,3-d]pyrimidine](/img/structure/B2471298.png)
![4-{[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2471300.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1-dimethylimidazole-4-sulfonamide](/img/structure/B2471303.png)


![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2471308.png)

